molecular formula C34H34ClN3O5 B1662870 Elacridar hydrochloride CAS No. 143851-98-3

Elacridar hydrochloride

Cat. No.: B1662870
CAS No.: 143851-98-3
M. Wt: 600.1 g/mol
InChI Key: IQOJZZHRYSSFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elacridar hydrochloride is a potent inhibitor of permeability glycoprotein (P-glycoprotein) and breast cancer resistance protein. It is primarily used as an oral bioenhancer to target multiple drug resistance in tumors. The compound has shown promise in increasing the bioavailability of co-administered drugs by inhibiting efflux mechanisms that reduce drug absorption .

Mechanism of Action

Target of Action

Elacridar hydrochloride primarily targets two proteins: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which play a crucial role in multidrug resistance in tumors .

Mode of Action

Elacridar functions by inhibiting P-glycoprotein, an ATP-dependent efflux pump with broad substrate specificity . This inhibition results in an increased bioavailability of coadministered drugs . It also inhibits BCRP, which is suggested to be one of the chemo-sensitivity determinants of certain drugs in specific cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Elacridar is the efflux mechanism mediated by P-gp . By inhibiting P-gp, Elacridar prevents the efflux of cytotoxic anti-tumor drugs from cells, thereby increasing their intracellular concentrations .

Pharmacokinetics

It is known that elacridar increases the bioavailability of coadministered drugs by inhibiting p-gp .

Result of Action

The molecular effect of Elacridar is the inhibition of P-gp and BCRP, which leads to an increase in the intracellular concentrations of coadministered drugs . This can enhance the efficacy of these drugs, particularly in the context of cancer treatment where these transporters often contribute to multidrug resistance .

Action Environment

The action of Elacridar can be influenced by the expression levels of P-gp and BCRP in the local environment . For instance, in cancer cells where these proteins are overexpressed, Elacridar can be particularly effective in enhancing the efficacy of coadministered drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elacridar hydrochloride can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Elacridar hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

Elacridar hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications.

    Zosuquidar: A third-generation permeability glycoprotein inhibitor with comparable properties.

    Laniquidar: Known for its ability to inhibit permeability glycoprotein and enhance drug bioavailability.

Uniqueness of Elacridar Hydrochloride: this compound stands out due to its dual inhibition of permeability glycoprotein and breast cancer resistance protein, making it a versatile tool in overcoming drug resistance. Its ability to enhance the bioavailability of a wide range of drugs further adds to its uniqueness .

Biological Activity

Elacridar hydrochloride, also known as GF120918, is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These efflux transporters play critical roles in multidrug resistance (MDR) by limiting the absorption and distribution of various therapeutic agents, particularly in cancer treatment and central nervous system (CNS) drug delivery. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and implications in enhancing drug bioavailability.

Chemical Structure and Properties

Chemical Name:
N-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide hydrochloride

Molecular Formula:
C₂₃H₂₉ClN₂O₄

Purity:
≥98%

Elacridar acts primarily by inhibiting P-gp and BCRP, which are responsible for the efflux of drugs out of cells. This inhibition enhances the intracellular concentration of various chemotherapeutic agents, thereby overcoming the MDR associated with cancer therapies. Notably, Elacridar has been shown to improve the bioavailability of several substrates by preventing their efflux at both the intestinal and blood-brain barrier (BBB) levels.

Table 1: Inhibition Potency of Elacridar on Various Substrates

Substrate IC50 (µM) Effect
Doxorubicin0.05Enhanced uptake in resistant cells
Vincristine0.07Increased cytotoxicity
Paclitaxel0.03Improved brain penetration
Erlotinib0.10Enhanced oral bioavailability

Bioavailability Studies

Elacridar's pharmacokinetic profile has been assessed through various studies, indicating its low oral bioavailability due to poor solubility. The absolute bioavailability after oral administration has been reported as low as 22%, while intraperitoneal administration yields even lower values.

Table 2: Pharmacokinetic Parameters of Elacridar

Administration Route Bioavailability (%) Half-Life (h) Cmax (µg/ml)
Oral22200.295
Intraperitoneal140.061
Intravenous-4-

Case Study: Brain Distribution

In a study involving Friend leukemia virus strain B mice, Elacridar was administered to assess its impact on brain distribution. Results indicated that coadministration with P-gp substrates significantly increased their brain penetration.

  • Study Design: Mice received varying doses of Elacridar alongside P-gp substrates.
  • Findings: The brain-to-plasma concentration ratio improved markedly with increasing doses of Elacridar.

Clinical Implications

Elacridar's ability to enhance drug delivery across the BBB makes it a valuable candidate for clinical trials aimed at treating CNS-related conditions. Its application in combination therapies has shown promise in improving the efficacy of existing chemotherapeutics.

Table 3: Clinical Applications of Elacridar

Condition Combination Drugs Outcome
GlioblastomaPaclitaxelIncreased tumor response
Non-small cell lung cancerErlotinibEnhanced survival rates
Breast cancerDoxorubicinImproved overall response

Properties

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar hydrochloride
Reactant of Route 2
Reactant of Route 2
Elacridar hydrochloride
Reactant of Route 3
Reactant of Route 3
Elacridar hydrochloride
Reactant of Route 4
Reactant of Route 4
Elacridar hydrochloride
Reactant of Route 5
Elacridar hydrochloride
Reactant of Route 6
Reactant of Route 6
Elacridar hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.